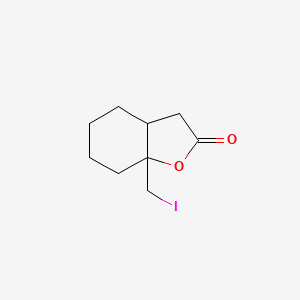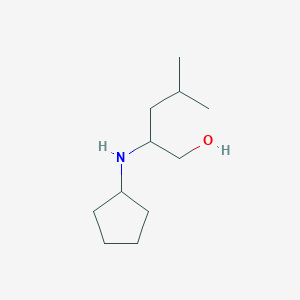![molecular formula C7H7BrN4S B13303373 1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303373.png)
1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromothiophene moiety, which is a sulfur-containing aromatic ring with a bromine substituent, attached to a triazole ring via a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 2-bromothiophene, is subjected to a bromination reaction to introduce the bromine atom at the 3-position of the thiophene ring.
Methylation: The bromothiophene intermediate is then reacted with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form the 2-bromothiophen-3-ylmethyl intermediate.
Click Chemistry: The final step involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The 2-bromothiophen-3-ylmethyl intermediate is reacted with sodium azide and an alkyne to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiophene ring.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cycloaddition Reactions: Catalysts like copper(I) salts are commonly used in cycloaddition reactions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, with changes in the oxidation state of the sulfur atom.
Cycloaddition Reactions: Products include larger cyclic structures formed by the addition of other unsaturated compounds to the triazole ring.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: The compound’s potential therapeutic effects are investigated in various medical research studies. It may serve as a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes. The exact pathways depend on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-ylamine, 1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-ylmethanol, and 1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-ylmethylamine share structural similarities.
Uniqueness: The presence of the bromothiophene moiety and the specific substitution pattern in this compound confer unique chemical and biological properties. These properties may include enhanced reactivity, selectivity, and potential biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C7H7BrN4S |
|---|---|
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
1-[(2-bromothiophen-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7BrN4S/c8-7-5(1-2-13-7)3-12-4-6(9)10-11-12/h1-2,4H,3,9H2 |
InChI-Schlüssel |
NRDCJEGTWUKVSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1CN2C=C(N=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13303318.png)
![2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13303324.png)

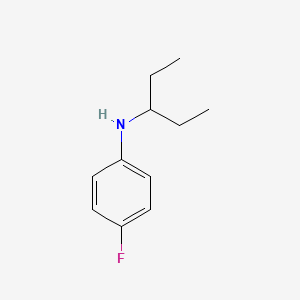
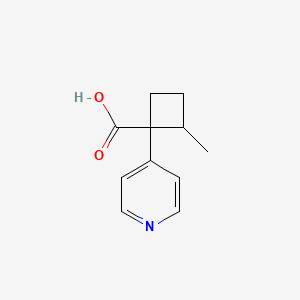

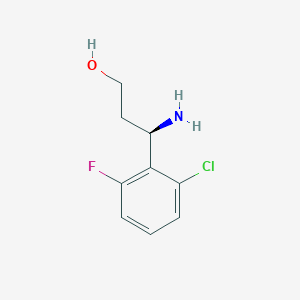
![3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13303367.png)
